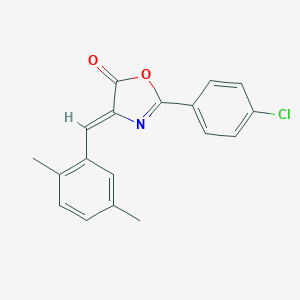
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE is a synthetic organic compound It is characterized by the presence of a nitro group, a benzoic acid moiety, a methoxy group, and a morpholine carbothioyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzoic acid ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Esterification: Formation of the ester linkage with the morpholine carbothioyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Reduction of Nitro Group: Formation of 4-amino-benzoic acid derivative.
Hydrolysis of Ester: Formation of the corresponding carboxylic acid and morpholine.
Applications De Recherche Scientifique
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a component in agrochemicals.
Mécanisme D'action
The mechanism of action of 2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ester linkage may be involved in hydrolysis reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-benzoic acid methyl ester: Similar structure but lacks the morpholine carbothioyl group.
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the ester linkage.
Morpholine-4-carbothioyl benzoic acid: Similar structure but lacks the nitro and methoxy groups.
Uniqueness
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE is unique due to the combination of functional groups, which may confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C19H18N2O6S |
|---|---|
Poids moléculaire |
402.4g/mol |
Nom IUPAC |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O6S/c1-25-17-12-14(18(28)20-8-10-26-11-9-20)4-7-16(17)27-19(22)13-2-5-15(6-3-13)21(23)24/h2-7,12H,8-11H2,1H3 |
Clé InChI |
SHPNJOUXLZAKFM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethoxy-4-[(2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402518.png)



![N-(2,2,2-trichloro-1-{4-[(E)-(phenylhydrazono)methyl]phenoxy}ethyl)acetamide](/img/structure/B402523.png)


![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B402526.png)
![4,5-bis(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402530.png)
![4-[(1-Naphthylimino)methyl]benzoic acid](/img/structure/B402532.png)

![4,5-bis(4-methylphenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402536.png)
![5,10-diiodo-2-(4-iodophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B402537.png)
![3-(benzylideneamino)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B402539.png)
